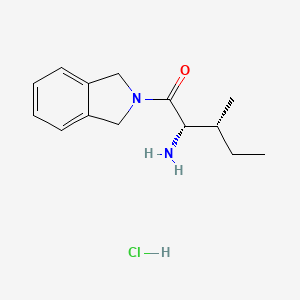

allo-Ile-isoindoline HCl

准备方法

合成路线和反应条件

TC-E 5007 的合成涉及异吲哚环的形成以及随后氨基和甲基的连接。关键步骤包括:

异吲哚环的形成: 异吲哚环通过涉及合适前体的环化反应合成。

氨基和甲基的连接: 氨基和甲基通过一系列取代反应引入,然后通过纯化以达到高纯度(≥98%).

工业生产方法

虽然 TC-E 5007 的具体工业生产方法没有得到广泛的记录,但一般方法将涉及放大上述合成路线。 这将包括优化反应条件,使用工业级试剂,并采用大规模纯化技术以确保化合物的纯度和收率 .

化学反应分析

反应类型

TC-E 5007 主要由于存在反应性官能团而进行取代反应。 该化合物已知与其靶酶 DPP-8 和 DPP-9 形成稳定的复合物 .

常用试剂和条件

试剂: TC-E 5007 的合成和反应中常用的试剂包括有机溶剂、酸和碱。

形成的主要产物

涉及 TC-E 5007 的反应形成的主要产物是其与 DPP-8 和 DPP-9 的复合物。 这些复合物是稳定的,并表现出显著的生物活性 .

科学研究应用

Scientific Research Applications

1. Chemistry

allo-Ile-isoindoline HCl serves as a crucial tool compound in biochemical research. It is primarily utilized to study the inhibition mechanisms of DPP enzymes, which play significant roles in various biological pathways. The compound's structure allows researchers to explore the interactions between the isoindoline moiety and the active sites of DPP-8 and DPP-9.

2. Biology

In biological studies, this compound has been investigated for its effects on cellular processes regulated by DPP-8 and DPP-9. Research indicates that inhibition of these enzymes can lead to modulation of inflammatory responses and improvement in metabolic disorders. For instance, studies have shown that compounds like allo-Ile-isoindoline can induce apoptosis in certain cancer cell lines by inhibiting these peptidases .

3. Medicine

The therapeutic potential of this compound is particularly promising in the treatment of diabetes and cardiovascular diseases. By inhibiting DPP-8 and DPP-9, the compound may enhance insulin signaling pathways and reduce inflammation associated with these conditions. Case studies have demonstrated its efficacy in preclinical models, suggesting that it could serve as a lead compound for developing new treatments for metabolic diseases .

4. Industry

In industrial applications, this compound is being explored for the development of novel therapeutic agents targeting DPP-8 and DPP-9. Its unique inhibitory profile makes it a candidate for creating drugs with improved selectivity and reduced side effects compared to existing treatments .

Data Tables

Case Studies

- DPP Inhibition and Cancer Cell Death

- Therapeutic Efficacy in Diabetes Models

- Selectivity Profile Development

作用机制

TC-E 5007 通过不可逆地抑制 DPP-8 和 DPP-9 酶的活性发挥其作用 . 该化合物与这些酶的活性位点结合,形成一个稳定的复合物,阻止酶与它们的天然底物相互作用。 这种抑制导致由 DPP-8 和 DPP-9 调节的细胞信号通路发生改变,最终影响各种生理过程 .

相似化合物的比较

生物活性

allo-Ile-isoindoline HCl, a potent inhibitor of dipeptidyl peptidases 8 and 9 (DPP8/9), has garnered attention in recent years for its biological activity, particularly in the context of cancer therapy and immune modulation. This article delves into various studies highlighting the compound's mechanisms, efficacy, and potential applications.

Overview of Dipeptidyl Peptidases

Dipeptidyl peptidases (DPPs) are a family of enzymes that play crucial roles in various physiological processes, including the regulation of immune responses and inflammation. DPP8 and DPP9, in particular, are implicated in the activation of caspase-1, which is essential for the maturation of pro-inflammatory cytokines like IL-1β. Inhibition of these enzymes has been linked to significant biological effects, including cell death in certain cancer types.

This compound functions primarily as a selective inhibitor of DPP8 and DPP9. The inhibition leads to the accumulation of pro-inflammatory mediators and can induce pyroptosis, a form of programmed cell death associated with inflammation. This mechanism is particularly relevant in cancer cells that exhibit dependence on DPP8/9 for survival.

Efficacy in Cancer Models

-

Cell Viability Studies :

Research has demonstrated that this compound induces cell death in various cancer cell lines. For instance, studies show that it significantly reduces viability in acute myeloid leukemia (AML) cells when compared to controls. Specific IC50 values were reported for different AML cell lines, indicating varying sensitivities to DPP8/9 inhibition.Cell Line IC50 (μM) Response to this compound MV4;11 6 High sensitivity OCI-AML2 10 High sensitivity THP-1 15 Moderate sensitivity KG1 40 Low sensitivity -

Mechanisms of Cell Death :

The induction of pyroptosis was confirmed through assays measuring lactate dehydrogenase (LDH) release and Annexin V staining, indicating that the compound not only inhibits DPP8/9 but also triggers inflammatory cell death pathways .

Immune Modulation

This compound has shown potential in modulating immune responses. Inhibition of DPP8/9 leads to increased levels of IL-1β and other cytokines, suggesting a role in enhancing immune responses against tumors. This effect is particularly beneficial in developing therapies aimed at boosting anti-tumor immunity.

Case Studies

A notable case study involved the treatment of AML patients with compounds similar to this compound. Patients exhibited varying responses based on their specific genetic backgrounds and the expression levels of DPP8/9. Those with higher expression levels tended to respond better to treatment, highlighting the importance of biomarker identification in therapeutic strategies.

Toxicity and Safety Profile

Despite its therapeutic potential, studies have indicated that high doses of this compound can lead to significant toxicity, including neurological effects such as convulsions and cyanosis at concentrations above therapeutic levels . Therefore, careful dose management is crucial when considering this compound for clinical applications.

属性

IUPAC Name |

(2S,3R)-2-amino-1-(1,3-dihydroisoindol-2-yl)-3-methylpentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-3-10(2)13(15)14(17)16-8-11-6-4-5-7-12(11)9-16;/h4-7,10,13H,3,8-9,15H2,1-2H3;1H/t10-,13+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUCMHGVDQUBMQ-HTKOBJQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CC2=CC=CC=C2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)N1CC2=CC=CC=C2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883545-48-9 | |

| Record name | 1-Pentanone, 2-amino-1-(1,3-dihydro-2H-isoindol-2-yl)-3-methyl-, hydrochloride (1:1), (2S,3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1883545-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。